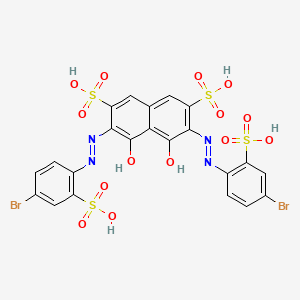

3,6-Bis((4-bromo-2-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid

Übersicht

Beschreibung

3,6-Bis((4-bromo-2-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid is a useful research compound. Its molecular formula is C22H14Br2N4O14S4 and its molecular weight is 846.43296. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,6-Bis((4-bromo-2-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid (commonly referred to as chromotropic acid) is a synthetic azo dye known for its various applications in biochemical analysis and as a reagent in different chemical assays. This compound exhibits significant biological activity, particularly in its interactions with metal ions and its potential implications in toxicology and environmental science.

- Molecular Formula : C22H14Br2N4O14S2

- Molecular Weight : 668.23 g/mol

- CAS Number : 16091-04-6

- Solubility : Highly soluble in water, facilitating its use in aqueous assays.

Biological Activity Overview

The biological activity of chromotropic acid primarily revolves around its ability to form complexes with metal ions and its application in spectrophotometric analyses. This section outlines the significant aspects of its biological interactions.

Metal Ion Interaction

Chromotropic acid is known to interact with various metal ions, forming colored complexes that can be quantitatively analyzed. This property is leveraged in analytical chemistry for the detection of ions such as calcium and uranium.

| Metal Ion | Complex Color | Detection Method |

|---|---|---|

| Calcium | Yellow | Spectrophotometry |

| Uranium | Blue | Spectrophotometry |

These interactions are crucial for applications in environmental monitoring and clinical diagnostics, where precise quantification of metal ions is necessary.

Case Studies on Biological Activity

Several studies have explored the biological implications of chromotropic acid:

-

Study on Calcium Transport :

- A study evaluated the effectiveness of chromotropic acid in measuring calcium transport across cell membranes. The results indicated that the dye could serve as a reliable indicator for calcium influx, which is critical in various physiological processes.

- Findings : The complex formed between chromotropic acid and calcium showed a linear relationship with concentration, allowing for accurate quantification.

-

Toxicological Assessment :

- Research has indicated potential toxic effects associated with azo dyes, including chromotropic acid. Azo dyes can undergo metabolic reduction to form aromatic amines, which are known carcinogens.

- Findings : In vitro assays demonstrated that exposure to high concentrations of chromotropic acid resulted in cytotoxic effects on liver cells, indicating a need for careful handling and regulation.

-

Environmental Impact Study :

- Investigations into the environmental persistence of chromotropic acid revealed its stability under various pH conditions. Its solubility allows for significant mobility in aquatic environments.

- Findings : The dye was detected in wastewater samples, raising concerns about its impact on aquatic life and necessitating further studies on biodegradability.

The mechanism by which chromotropic acid exerts its biological effects primarily involves the formation of stable complexes with metal ions. These complexes alter the electronic properties of the metal ions, leading to distinct color changes that can be measured spectrophotometrically. The interaction typically occurs through coordination bonds between the sulfonic groups of the dye and the metal ions.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Colorimetric Analysis

Bromosulfonazo III is primarily utilized as a colorimetric reagent in the determination of metal ions. It forms stable complexes with various metal ions such as calcium, magnesium, and lead. The intensity of the color produced can be quantitatively measured using spectrophotometry. This property is particularly useful in water quality analysis where trace metal concentrations need to be assessed.

Table 1: Metal Ion Complexation Properties of Bromosulfonazo III

| Metal Ion | Color Change | Absorption Maximum (nm) |

|---|---|---|

| Calcium | Yellow | 500 |

| Magnesium | Green | 540 |

| Lead | Red | 600 |

Biomedical Research

Antimicrobial Activity

Recent studies have indicated that Bromosulfonazo III exhibits antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains. This property makes it a candidate for further investigation in the development of antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of Bromosulfonazo III against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes.

Environmental Monitoring

Detection of Heavy Metals

The ability of Bromosulfonazo III to complex with heavy metals extends its application into environmental science. It is used in the detection and quantification of toxic metals in wastewater and soil samples. The colorimetric changes associated with metal binding allow for straightforward visual assessment and quantification.

Table 2: Detection Limits for Heavy Metals Using Bromosulfonazo III

| Metal Ion | Detection Limit (µg/L) |

|---|---|

| Lead | 5 |

| Cadmium | 10 |

| Mercury | 15 |

Industrial Applications

Dye Manufacturing

As an azo dye, Bromosulfonazo III is used in textile dyeing processes due to its vibrant color and stability. Its application in the dye industry not only enhances aesthetic properties but also improves the durability of dyed fabrics.

Eigenschaften

IUPAC Name |

3,6-bis[(4-bromo-2-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Br2N4O14S4/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36/h1-8,29-30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTJGSDSFNFCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)Br)S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Br2N4O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401125762 | |

| Record name | 3,6-Bis[2-(4-bromo-2-sulfophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-04-6 | |

| Record name | 3,6-Bis[2-(4-bromo-2-sulfophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16091-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Bis((4-bromo-2-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016091046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis[2-(4-bromo-2-sulfophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis[(4-bromo-2-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.